molecular formula C28H39O2P B12879837 Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine

Katalognummer: B12879837
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: POEKQTXKQJAICC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its significant role in catalysis, particularly in metal-catalyzed reactions. This compound is characterized by its unique structure, which includes two cyclohexyl groups and two ethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2,6-diethoxy-1,1’-biphenyl with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the phosphine ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism of action of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic process. The biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dicyclohexyl(2’,6’-diisopropoxy-[1,1’-biphenyl]-2-yl)phosphine
  • Dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine

Uniqueness

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of ethoxy groups, which provide distinct steric and electronic properties compared to isopropoxy or methoxy groups. These properties can influence the reactivity and selectivity of the compound in catalytic applications.

Eigenschaften

Molekularformel

C28H39O2P

Molekulargewicht

438.6 g/mol

IUPAC-Name

dicyclohexyl-[2-(2,6-diethoxyphenyl)phenyl]phosphane

InChI

InChI=1S/C28H39O2P/c1-3-29-25-19-13-20-26(30-4-2)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,3-10,14-17H2,1-2H3

InChI-Schlüssel

POEKQTXKQJAICC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC=C1)OCC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.